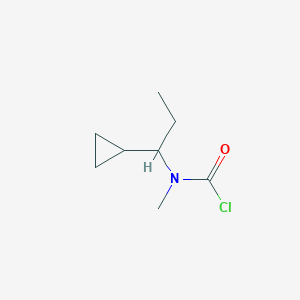

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

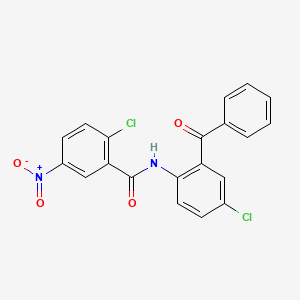

説明

“N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen .

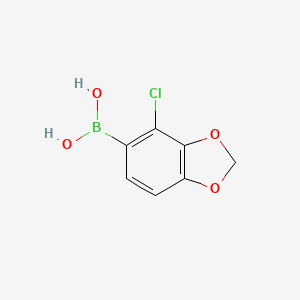

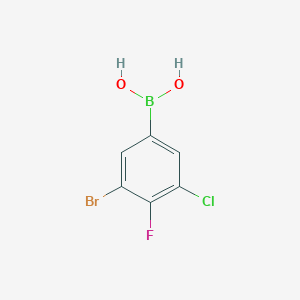

Molecular Structure Analysis

The molecular structure of “N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride” would likely include a cyclopropyl group (a three-membered carbon ring), a propyl group (a three-carbon chain), and a carbamate group .Chemical Reactions Analysis

Carbamates are involved in a variety of chemical reactions. They can react with amines to form substituted ureas. They can also undergo hydrolysis to form the parent alcohol (or phenol) and an amine or ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride” would depend on its specific structure. In general, carbamates tend to be solid at room temperature, but this can vary depending on the specific groups attached to the carbamate .科学的研究の応用

Ionic Liquids and Solvents

Ionic Liquids

Research on ionic liquids, such as 1-butyl-3-methylimidazolium chloride, demonstrates their potential as environmentally benign alternatives to volatile organic solvents in industrial and laboratory processes. They are used in metathesis reactions, catalysis, electrolytes for batteries and metal recovery, electrochemical applications, and chromatography (Rogers & Voth, 2007).

Chemical Synthesis and Modification

Cyclopropane Reactions

The reaction of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride, leading to various ring-opened products, illustrates the versatility of cyclopropyl compounds in organic synthesis. A plausible mechanism for these reactions has been proposed, indicating the potential for intricate chemical transformations (Le‐Ping Liu & Shi, 2004).

Polymer Science

Polymer Functionalization

Studies on the application of ionic liquids in cellulose functionalization highlight innovative approaches to modify natural polymers. Ionic liquids serve as solvents for cellulose, facilitating the synthesis of cellulose derivatives such as carboxymethyl cellulose and cellulose acetate without catalysts (Heinze, Schwikal, & Barthel, 2005).

Catalysis

Conjugate Reduction Catalysis

The use of N-heterocyclic carbene copper chloride complexes in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds highlights the role of metal-organic complexes in facilitating specific organic reactions. This research points towards the development of efficient and selective catalytic processes in organic chemistry (Jurkauskas, Sadighi, & Buchwald, 2003).

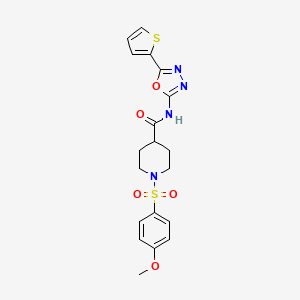

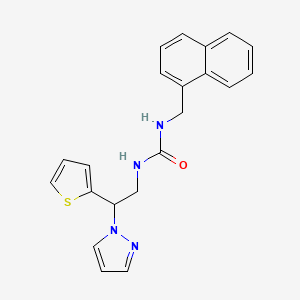

Antimicrobial and Cytotoxic Activity

Synthesis and Biological Activity

The synthesis and characterization of novel compounds, such as azetidine-2-one derivatives of 1H-benzimidazole, and their evaluation for antimicrobial and cytotoxic properties, underscore the potential of specific chemical compounds in developing new therapeutic agents (Noolvi et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(1-cyclopropylpropyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-3-7(6-4-5-6)10(2)8(9)11/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJFJXOWRKHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride](/img/structure/B2865929.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)

![2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile](/img/structure/B2865938.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)

![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)